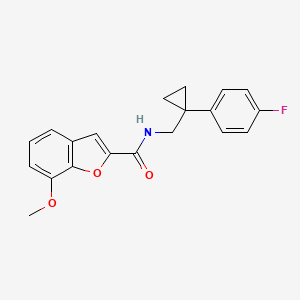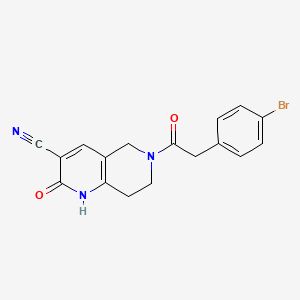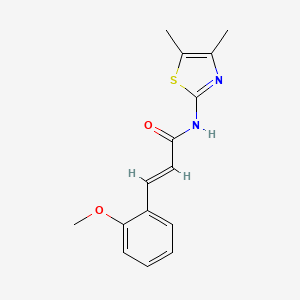
(E)-N-(4,5-dimethylthiazol-2-yl)-3-(2-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4,5-dimethylthiazol-2-yl)-3-(2-methoxyphenyl)acrylamide, also known as MTT, is a yellow water-soluble tetrazolium dye that is widely used in scientific research. MTT is a commonly used reagent for measuring cell viability and proliferation in a variety of cell types. In
科学的研究の応用
Corrosion Inhibition in Copper :
- Acrylamide derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. These compounds showed potential as mixed-type inhibitors, reducing the value of double-layer capacitance and demonstrating high efficiencies in corrosion prevention (Abu-Rayyan et al., 2022).
Cytotoxicity and Antitumor Activity :
- Synthesized acrylamide derivatives, including those similar to (E)-N-(4,5-dimethylthiazol-2-yl)-3-(2-methoxyphenyl)acrylamide, have been evaluated for cytotoxic activity against cancer cells like Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
- Studies have also investigated acrylamide's cytotoxic effects on human colon adenocarcinoma cell line Caco-2, indicating its pro-oxidative effects leading to apoptotic cell death (Nowak et al., 2020).
Synthesis and Characterization for Biological Applications :
- Research on synthesizing and characterizing acrylamide derivatives for biological applications, including their interaction with proteins like bovine serum albumin, has been conducted. Such studies are crucial in understanding the molecular interactions and potential therapeutic applications of these compounds (Meng et al., 2012).
Use in Tissue Engineering and Drug Development :
- Acrylamide derivatives have been incorporated into polymeric materials for tissue engineering applications. For example, thermoresponsive poly(N-isopropyl acrylamide)-based scaffolds have been developed for potential use in tissue regeneration (Galperin, Long, & Ratner, 2010).
- The synthesis of acrylamide derivatives has also been explored for the development of new drug candidates, particularly as inhibitors in disease treatment (Okazaki et al., 1998).
Photodynamic Therapy in Cancer Treatment :
- Certain acrylamide derivatives are being researched for their potential in photodynamic therapy, a treatment method for cancer that involves light-sensitive compounds (Pişkin, Canpolat, & Öztürk, 2020).
特性
IUPAC Name |
(E)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-11(2)20-15(16-10)17-14(18)9-8-12-6-4-5-7-13(12)19-3/h4-9H,1-3H3,(H,16,17,18)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEYUZXRWZAVTQ-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=CC=CC=C2OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=CC=C2OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

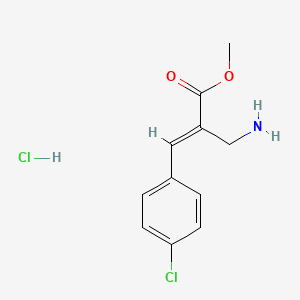
![N-(2-ethoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2405411.png)
![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2405412.png)
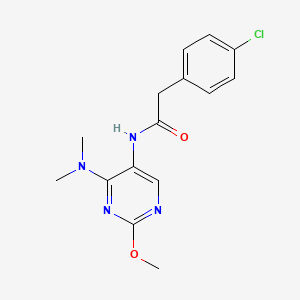
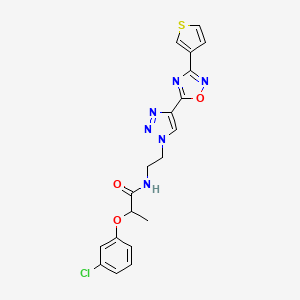
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2405415.png)
![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2405416.png)
![N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide](/img/structure/B2405418.png)

![N-[(1R,2S)-2-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2405421.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2405424.png)
![(1,5-Dimethylpyrazol-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2405425.png)
